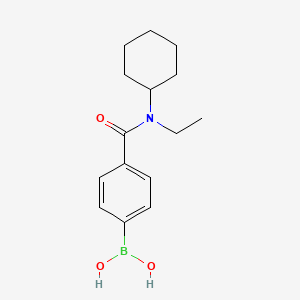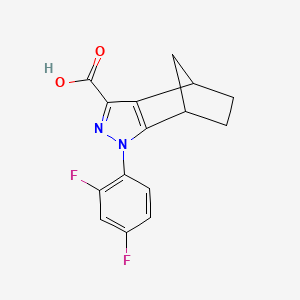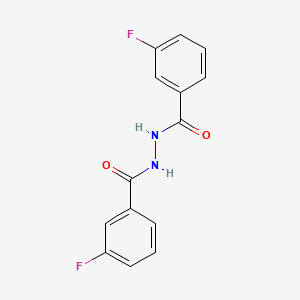
Hydrazine, 1,2-bis(m-fluorobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1,2-bis(m-fluorobenzoyl)- is a chemical compound with the molecular formula C14H11FN2O2 It is a derivative of hydrazine, where two m-fluorobenzoyl groups are attached to the nitrogen atoms of the hydrazine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(m-fluorobenzoyl)- typically involves the reaction of hydrazine with m-fluorobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Hydrazine, 1,2-bis(m-fluorobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Hydrazine, 1,2-bis(m-fluorobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The fluorobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce hydrazine derivatives with varying degrees of fluorination.
科学的研究の応用
Hydrazine, 1,2-bis(m-fluorobenzoyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving hydrazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for developing new drugs.
Industry: It may find applications in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of Hydrazine, 1,2-bis(m-fluorobenzoyl)- involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl groups can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Benzoyl-2-(2-fluorobenzoyl)hydrazine
- 1-Benzoyl-2-(4-fluorobenzoyl)hydrazine
- 1-Benzoyl-2-(2-chlorobenzoyl)hydrazine
Uniqueness
Hydrazine, 1,2-bis(m-fluorobenzoyl)- is unique due to the presence of two m-fluorobenzoyl groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
74038-74-7 |
|---|---|
分子式 |
C14H10F2N2O2 |
分子量 |
276.24 g/mol |
IUPAC名 |
3-fluoro-N'-(3-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |
InChIキー |
DJCSGSALPRONGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



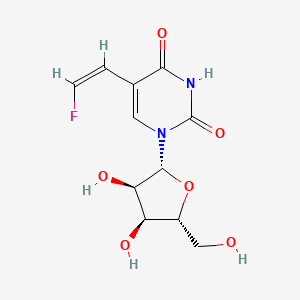

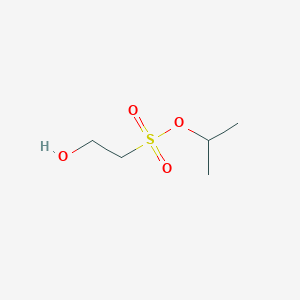
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)


